BI-3663

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

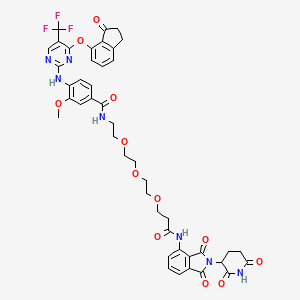

BI-3663 est une chimère ciblant la protéolyse (PROTAC) puissante et sélective qui dégrade la tyrosine kinase de l'adhérence focale (PTK2). Ce composé est un dégradeur de faible poids moléculaire de première génération qui exploite la ligase ubiquitine E3 CRL4CRBN pour déclencher la destruction intracellulaire de PTK2 de manière réversible mais durable . PTK2 est une tyrosine kinase protéique cytoplasmique qui est surexprimée et activée dans de nombreux types de cancers solides à un stade avancé .

Applications De Recherche Scientifique

BI-3663 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a chemical probe to study the degradation of PTK2 and its effects on cellular processes.

Biology: this compound is used to investigate the role of PTK2 in cell adhesion, motility, invasion, metastasis, and survival.

Medicine: The compound is being explored for its potential therapeutic applications in treating advanced-stage solid cancers by targeting and degrading PTK2.

Mécanisme D'action

Target of Action

This compound is a potent and selective PROTAC (proteolysis-targeting chimera) that targets the PTK2 protein . PTK2, also known as Focal Adhesion Tyrosine Kinase, is a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers . It plays an important role in adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial to mesenchymal transition (EMT), cancer stem cells, and the tumor microenvironment .

Mode of Action

It harnesses the CRL4CRBN E3 ubiquitin ligase to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner . This innovative approach presents many advantages compared to conventional target inhibition. One of the most attractive features of the approach is that a PROTAC molecule acts sub-stoichiometrically, i.e., it only needs to bind a molecule of target once to induce its degradation, and then is released and set free to bind another molecule of target and carry on, as in a catalytic cycle .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of the PTK2 protein. This protein is often over-expressed in human hepatocellular carcinoma (HCC) and several reports have linked PTK2 depletion and/or pharmacological inhibition to reduced tumorigenicity . The clinical relevance of targeting ptk2 remains to be proven .

Pharmacokinetics

It is mentioned that this compound is suitable for in vitro studies .

Result of Action

The result of this compound’s action is the effective post-translational elimination of the PTK2 protein in living organisms . This leads to a decrease in the functions associated with PTK2, such as adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, EMT, cancer stem cells, and the tumor microenvironment .

Action Environment

It is known that the compound is suitable for in vitro studies , suggesting that it may be stable under controlled laboratory conditions.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

This compound interacts with the PTK2 protein, a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers . The compound binds to PTK2 and the CRL4CRBN E3 ubiquitin ligase, bringing them into close spatial proximity . This triggers the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by triggering the intracellular destruction of PTK2, which plays an important role in adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial to mesenchymal transition (EMT), cancer stem cells, and the tumor microenvironment .

Molecular Mechanism

The molecular mechanism of this compound involves the hijacking of the intrinsic catalytic activity of the E3 ligase and directing it toward PTK2 as a neo-substrate . This results in the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 . As a result, this compound acts as a degrader of the target as opposed to just an inhibitor, enabling the effective post-translational elimination of a target gene product in living organisms .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are characterized by its ability to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner

Méthodes De Préparation

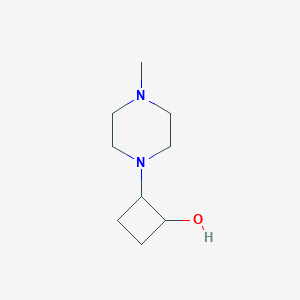

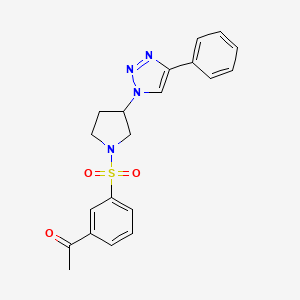

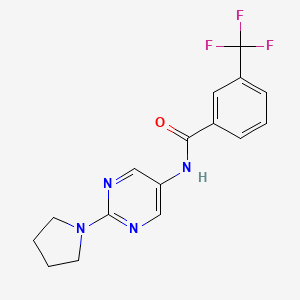

BI-3663 est synthétisé en reliant un inhibiteur de PTK2/FAK (BI-4464) à un ligand de la ligase ubiquitine E3 céréblon (CRBN) (Pomalidomide) par l'intermédiaire d'un lieur . La voie de synthèse implique les étapes suivantes :

- Dissoudre l'inhibiteur de PTK2/FAK dans du diméthylformamide (DMF).

- Ajouter de la diisopropyléthylamine (DIPEA) et du HATU au mélange réactionnel.

- Agiter le mélange à température ambiante pendant la nuit.

- Diluer le mélange réactionnel avec de l'acétonitrile (MeCN) et de l'eau, puis filtrer.

- Purifier le produit par chromatographie liquide haute performance en phase inverse (RP-HPLC) en conditions acides en utilisant MeCN/H2O comme éluants .

Analyse Des Réactions Chimiques

BI-3663 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : this compound peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les solutions acides ou basiques pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme sonde chimique pour étudier la dégradation de PTK2 et ses effets sur les processus cellulaires.

Biologie : this compound est utilisé pour étudier le rôle de PTK2 dans l'adhésion cellulaire, la motilité, l'invasion, la métastase et la survie.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des cancers solides à un stade avancé en ciblant et en dégradant PTK2.

Mécanisme d'action

This compound exerce ses effets en exploitant la ligase ubiquitine E3 CRL4CRBN pour déclencher la destruction intracellulaire de PTK2. Le composé se lie à la fois à la ligase ubiquitine E3 et à PTK2, les rapprochant. Cette interaction conduit à la poly-ubiquitination de PTK2, la marquant pour la dégradation par le protéasome. En conséquence, this compound élimine efficacement PTK2 de la cellule, perturbant ses voies de signalisation et inhibant ses fonctions oncogéniques .

Comparaison Avec Des Composés Similaires

BI-3663 est unique par rapport aux autres composés similaires en raison de sa forte sélectivité et de sa puissance en tant que dégradeur de PTK2. Les composés similaires comprennent :

BI-0319 : Un autre PROTAC de PTK2 avec des capacités de dégradation similaires.

BI-4206 : Un composé témoin négatif utilisé dans des études pour valider la spécificité de this compound.

This compound se distingue par sa dégradation réversible mais durable de PTK2, ce qui en fait un outil précieux pour étudier le rôle de PTK2 dans le cancer et d'autres maladies .

Propriétés

IUPAC Name |

N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXLFJKQHYGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42F3N7O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)

![3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2384804.png)

![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)

![3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)